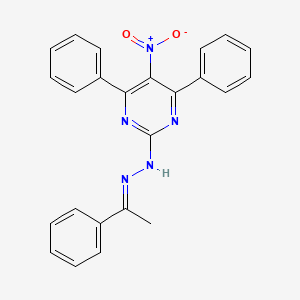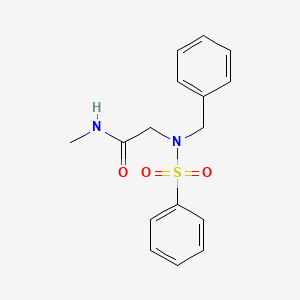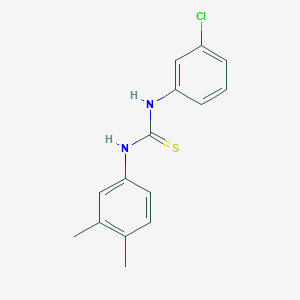![molecular formula C13H15N3O2S B5766272 ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5766272.png)
ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it has been studied for its potential as a pesticide and herbicide. In material science, it has been explored for its potential as a luminescent material.
Mecanismo De Acción
The mechanism of action of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate are diverse and depend on the specific application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In agricultural chemistry, it has been shown to have herbicidal and pesticidal activity against various pests and weeds. In material science, it has been shown to exhibit luminescent properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity and lack of specificity for certain enzymes and proteins.
Direcciones Futuras
For research on ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate include further investigation of its mechanism of action, optimization of its biological activities, and development of more specific and less toxic analogs. In medicinal chemistry, it could be explored for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agricultural chemistry, it could be studied for its potential as a pesticide and herbicide with reduced environmental impact. In material science, it could be further explored for its luminescent properties and potential applications in optoelectronics.
Métodos De Síntesis
The synthesis of ethyl [5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction of 3,4-dimethylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by recrystallization from ethanol.
Propiedades
IUPAC Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-18-13(17)14-12-16-15-11(19-12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWSQRSYNGHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)



![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
![2-ethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5766251.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)
![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)